2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile

Catalog No.
S12342035
CAS No.
1346691-53-9
M.F
C13H10N2O
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile

CAS Number

1346691-53-9

Product Name

2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile

IUPAC Name

2-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C13H10N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-8,16H,9H2

InChI Key

FIECQRFDEBBALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)CO

2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is an organic compound that features a benzonitrile moiety linked to a hydroxymethyl-substituted pyridine. This compound is characterized by its unique structural composition, which combines both aromatic and heterocyclic elements, potentially influencing its reactivity and biological activity. The presence of the hydroxymethyl group on the pyridine ring enhances its chemical properties, making it a subject of interest in medicinal chemistry.

The chemical behavior of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile can be influenced by the functional groups present in its structure. Key reactions include:

  • Nucleophilic substitutions: The benzonitrile group can undergo nucleophilic attack, leading to various derivatives.
  • Electrophilic aromatic substitution: The aromatic ring may participate in electrophilic substitution reactions, depending on the substituents' nature.
  • Reactions involving the hydroxymethyl group: This group can be oxidized to form aldehydes or carboxylic acids, or it may participate in further coupling reactions with other electrophiles.

Research indicates that compounds similar to 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile exhibit various biological activities. Preliminary studies suggest potential interactions with specific receptors or enzymes involved in metabolic pathways, influencing cellular responses and signaling cascades. This compound may show promise in therapeutic applications due to its structural features that allow for interaction with biological targets.

The synthesis of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile typically involves several steps, which may include:

  • Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the hydroxymethyl group: This step may involve the use of formaldehyde or other suitable reagents under controlled conditions.
  • Coupling with benzonitrile: The final step usually involves coupling the hydroxymethyl-pyridine derivative with benzonitrile, often using coupling agents or catalysts to facilitate the reaction.

2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile has potential applications in various fields, particularly in medicinal chemistry. Its unique structure suggests possible uses in:

  • Drug development: Compounds with similar structures have been explored for their therapeutic potential against various diseases, including cancer and neurological disorders.
  • Chemical probes: The compound could serve as a chemical probe for studying biological processes due to its ability to interact with specific molecular targets.

Studies on the interactions of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile with biological targets are crucial for understanding its mechanism of action. Initial data suggest that it may interact with specific receptors or enzymes that play roles in cellular signaling and metabolic pathways. Further research is necessary to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Pyridin-3-yl)benzonitrileContains a pyridine ring without hydroxymethyl groupSimpler structure; potential for different reactivity
5-HydroxymethylpyridineHydroxymethyl group on pyridineFocused on heterocyclic properties
2-(Hydroxymethyl)pyridineHydroxymethyl group at position 2Different position affects reactivity
4-(5-Methoxypyridin-3-yl)benzonitrileMethoxy instead of hydroxymethylAltered electronic properties

These compounds highlight the structural diversity within pyridine-based derivatives and their potential implications in medicinal chemistry. Each compound's unique features contribute to distinct biological activities and reactivities, making them valuable for comparative studies and drug design.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.079312947 g/mol

Monoisotopic Mass

210.079312947 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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